molecular formula C8H17N3O B3377320 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea CAS No. 1284978-60-4

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea

Cat. No.: B3377320
CAS No.: 1284978-60-4
M. Wt: 171.24
InChI Key: DPWUPATVIQFUKF-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea is an organic compound with the molecular formula C₈H₁₇N₃O It is characterized by a urea functional group attached to a pyrrolidine ring, with three methyl groups enhancing its steric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea can be synthesized through several methods:

    Direct Urea Formation: This involves the reaction of 3-pyrrolidinylamine with trimethyl isocyanate under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at room temperature, yielding the desired urea compound.

    Reductive Amination: Another method involves the reductive amination of 3-pyrrolidinone with trimethylamine and a suitable reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but scaled up with optimized conditions for temperature, pressure, and solvent use to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using lithium aluminum hydride, converting the urea group into an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized urea derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted urea compounds.

Scientific Research Applications

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea can be compared with other urea derivatives:

    1,3-Dimethyl-1-(pyrrolidin-3-yl)urea: Lacks one methyl group, resulting in different steric and electronic properties.

    1,3,3-Trimethyl-1-(pyrrolidin-2-yl)urea: The position of the pyrrolidine ring attachment affects its reactivity and biological activity.

    1,3,3-Trimethyl-1-(piperidin-3-yl)urea: Substitution of pyrrolidine with piperidine changes the compound’s overall shape and interaction with biological targets.

Properties

IUPAC Name

1,1,3-trimethyl-3-pyrrolidin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10(2)8(12)11(3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWUPATVIQFUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284978-60-4
Record name 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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